Acetylene-PEG3-MMAF-OMe

Click Chemistry ADC Conjugation Site-Specific Bioconjugation

ADC developers face heterogeneous DAR and batch variability when using non-click-chemistry payloads. Acetylene-PEG3-MMAF-OMe resolves this via its terminal alkyne group, enabling CuAAC conjugation to azide-modified antibodies for homogeneous, site-specific DAR control. • Alkyne-PEG3 linker enables bioorthogonal click conjugation with defined drug-to-antibody ratios • PEG3 spacer balances aqueous solubility with compact linker length, minimizing immunogenicity and aggregation • MMAF core delivers sub-nanomolar IC50 (MDAMB435/5T4: 0.056 nM; MDAMB468: 0.183 nM) • ≥98% purity; shipped at ambient temperature for global delivery to qualified research institutions.

Molecular Formula C49H79N5O12
Molecular Weight 930.2 g/mol
Cat. No. B12388203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylene-PEG3-MMAF-OMe
Molecular FormulaC49H79N5O12
Molecular Weight930.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C
InChIInChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1
InChIKeyIXHSQIFHDJLENR-ZPAUYSRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylene-PEG3-MMAF-OMe: A Click-Chemistry MMAF Payload


Acetylene-PEG3-MMAF-OMe (CAS 1411977-91-7, synonym LCB14-0536) is a click-chemistry-functionalized derivative of the cytotoxic tubulin inhibitor monomethyl auristatin F (MMAF). It belongs to the auristatin class of antimitotic agents, which are widely used as payloads in antibody-drug conjugates (ADCs) [1]. The compound integrates three distinct functional modules: an alkyne-terminated triethylene glycol (PEG3) linker, the potent MMAF payload, and a C-terminal methyl ester (OMe) protecting group [2]. Its defining structural feature is the terminal alkyne moiety, which enables bioorthogonal conjugation to azide-modified targeting proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The PEG3 spacer provides aqueous solubility while maintaining a compact linker length that minimizes immunogenicity. The MMAF core exerts cytotoxicity by binding to the vinca domain of tubulin, disrupting microtubule polymerization and arresting cells in the G2/M phase . As an ADC precursor, Acetylene-PEG3-MMAF-OMe is not a standalone therapeutic but a key intermediate for constructing site-specifically conjugated ADCs with defined drug-to-antibody ratios.

Substitution Risks for Acetylene-PEG3-MMAF-OMe


Substituting Acetylene-PEG3-MMAF-OMe with a generic MMAF-OMe payload or an alternative linker-payload conjugate introduces substantial experimental risk because of differences in conjugation chemistry, resulting DAR homogeneity, and linker-dependent pharmacokinetics. Unconjugated MMAF-OMe, while a potent free drug with IC50 values in the sub-nanomolar range against multiple tumor cell lines , lacks the alkyne functional group required for site-specific conjugation. Consequently, its use in ADC construction would necessitate a completely different linker attachment strategy, likely leading to heterogeneous DAR species and batch-to-batch variability [1]. Other auristatin derivatives like MMAE, though more membrane-permeable, exhibit a pronounced bystander effect due to their ability to diffuse across cell membranes, which can increase off-target toxicity [2]. Even closely related click-chemistry partners such as azide-functionalized N3-PEG3-VC-PAB-MMAF employ a distinct orthogonal chemistry (azide rather than alkyne), making them incompatible with alkyne-modified antibodies without re-engineering the conjugation partner . The PEG3 spacer length in Acetylene-PEG3-MMAF-OMe is also a critical variable; altering PEG chain length can affect ADC aggregation propensity and in vivo clearance rates, as established in studies of PEGylated auristatin linkers [3]. These cumulative factors make direct substitution scientifically unsound and underscore the need for product-specific evidence to guide procurement decisions.

Acetylene-PEG3-MMAF-OMe: Evidence-Based Comparison


Bioorthogonal Conjugation via Alkyne Handle

Acetylene-PEG3-MMAF-OMe contains a terminal alkyne group that permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified antibodies or targeting proteins . In contrast, unconjugated MMAF-OMe lacks any reactive handle for site-specific conjugation and requires separate linker attachment chemistry to be incorporated into an ADC . This functional difference translates into a binary differentiation: the target compound is a ready-to-conjugate payload-linker construct, whereas MMAF-OMe is solely a cytotoxic payload requiring additional synthetic steps to become ADC-compatible [1].

Click Chemistry ADC Conjugation Site-Specific Bioconjugation

PEG3 Spacer Effects on Hydrophilicity and Aggregation

The PEG3 linker in Acetylene-PEG3-MMAF-OMe contributes to its aqueous solubility profile. While direct logP data for the compound are limited, vendor-specified logP values of approximately 4.3 have been reported for the molecule . Class-level evidence from auristatin ADC studies indicates that the more hydrophilic nature of MMAF (due to its charged phenylalanine C-terminus) relative to MMAE reduces membrane permeability and the bystander effect [1]. The PEG3 spacer in Acetylene-PEG3-MMAF-OMe is expected to further modulate solubility relative to non-PEGylated auristatin payloads, potentially reducing ADC aggregation during conjugation and improving formulation stability [2].

ADC Formulation Hydrophobicity PEGylation

MMAF Payload Cytotoxic Activity

The MMAF core of Acetylene-PEG3-MMAF-OMe is a potent tubulin polymerization inhibitor. While direct cell-free or cell-based potency data for the intact Acetylene-PEG3-MMAF-OMe conjugate are not widely reported in public literature, the activity of the released MMAF payload is well-established. MMAF-OMe inhibits the growth of MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) tumor cell lines with IC50 values of 0.056 nM, 0.166 nM, 0.183 nM, and 0.449 nM, respectively . Class-level evidence from patent literature confirms that MMAF, while less active as a free drug compared to MMAE, is highly potent when conjugated to an antibody and internalized into target cells [1]. The alkyne-PEG3 modification in the target compound does not ablate MMAF activity; rather, it serves as a prodrug linker that releases active MMAF upon intracellular proteolysis.

ADC Cytotoxicity Tubulin Inhibition IC50

Alkyne-Azide Partner Compatibility

Acetylene-PEG3-MMAF-OMe is an alkyne-functionalized payload designed to react with azide-modified antibodies. Its closest click-chemistry analog is N3-PEG3-VC-PAB-MMAF, which contains an azide group instead of an alkyne . While both compounds enable bioorthogonal conjugation, they are not interchangeable: the alkyne-bearing Acetylene-PEG3-MMAF-OMe requires an azide-functionalized antibody for conjugation, whereas N3-PEG3-VC-PAB-MMAF requires an alkyne-modified antibody . This orthogonal pairing dictates the choice of antibody modification strategy and, consequently, the entire ADC synthesis workflow . For laboratories with established protocols for azide-modified antibodies, the alkyne-terminated payload is the direct and only compatible option.

Click Chemistry ADC Linker Orthogonal Conjugation

Patent-Validated Synthesis Process

The synthesis of Acetylene-PEG3-MMAF-OMe falls within the scope of patented processes for preparing PEGylated auristatin drug-linkers [1]. These processes are designed to yield high-purity intermediates suitable for ADC manufacturing. The patent literature emphasizes the critical impact of process conditions on product purity and yield, which directly affect downstream ADC homogeneity and potency [2]. While specific yield data for Acetylene-PEG3-MMAF-OMe are not publicly disclosed, the existence of a validated synthetic route provides a level of manufacturing reproducibility that is not guaranteed for custom-synthesized or non-optimized analogs.

ADC Manufacturing Process Chemistry Reproducibility

Applications of Acetylene-PEG3-MMAF-OMe


Site-Specific ADC Assembly via Azide-Modified Antibodies

Acetylene-PEG3-MMAF-OMe is ideally suited for constructing site-specific ADCs using azide-engineered monoclonal antibodies. In this workflow, the antibody is first modified to introduce azide groups at defined positions (e.g., through amber suppression or enzymatic conjugation). The alkyne-terminated payload is then conjugated via CuAAC click chemistry, yielding an ADC with a controlled DAR and homogeneous payload distribution . This approach is directly supported by the compound's alkyne functionality and its recognition by isoprenoid transferase, a property noted in patent literature [1].

In Vitro Cytotoxicity Screening of ADC Candidates

The conjugated ADC produced from Acetylene-PEG3-MMAF-OMe can be used in cell-based cytotoxicity assays to evaluate potency against target antigen-expressing cancer cell lines. Given the established sub-nanomolar IC50 values of the MMAF payload against multiple tumor types (e.g., breast cancer cell lines MDAMB435/5T4, MDAMB361DYT2, MDAMB468) , the resulting ADC is expected to exhibit potent, antigen-dependent killing. This application is supported by class-level evidence for MMAF-based ADCs, which are highly active upon internalization [1].

In Vivo Efficacy and Tolerability in Xenograft Models

The ADC constructed from Acetylene-PEG3-MMAF-OMe is appropriate for in vivo efficacy studies in immunocompromised mouse models bearing human tumor xenografts. The PEG3 spacer and hydrophilic nature of the MMAF payload are designed to minimize ADC aggregation and improve pharmacokinetic properties , potentially leading to enhanced tumor accumulation and reduced off-target toxicity compared to more hydrophobic auristatin payloads like MMAE [1]. These studies are essential for ranking ADC candidates prior to IND-enabling toxicology.

ADC Process Development and Analytical Characterization

Acetylene-PEG3-MMAF-OMe serves as a critical starting material for developing and optimizing click-chemistry-based ADC manufacturing processes. Its use allows for the fine-tuning of conjugation conditions (catalyst concentration, time, temperature) to maximize DAR and minimize aggregate formation. The resulting ADC can be characterized by hydrophobic interaction chromatography (HIC) to confirm DAR homogeneity, leveraging the distinct hydrophobicity profile conferred by the PEG3 linker and MMAF payload . This application supports CMC development for ADC therapeutics.

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